molecular formula C21H26N4O5 B2632590 Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 922068-20-0

Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Katalognummer: B2632590
CAS-Nummer: 922068-20-0
Molekulargewicht: 414.462
InChI-Schlüssel: CBMATDLKZRZABO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex synthetic molecule designed for advanced pharmaceutical and medicinal chemistry research. It features a dihydropyridazinone core, a common scaffold in bioactive compounds, substituted with a p-tolyl group and a piperazine moiety. The piperazine ring, a prevalent heterocycle in drug discovery, is further functionalized with an ethoxycarbonyl group. Piperazine derivatives are frequently investigated for their utility in optimizing the physicochemical properties of drug candidates and are found in numerous therapeutic agents, including kinase inhibitors and receptor modulators . The specific arrangement of these functional groups makes this compound a valuable intermediate or scaffold for researchers developing novel bioactive molecules, particularly in the fields of oncology and central nervous system (CNS) disorders. Its structure suggests potential for interaction with various enzymatic targets, and it can serve as a key building block in the synthesis of compound libraries for high-throughput screening. This product is intended for laboratory research purposes by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Eigenschaften

IUPAC Name

ethyl 4-(4-ethoxycarbonylpiperazin-1-yl)-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5/c1-4-29-20(27)19-17(23-10-12-24(13-11-23)21(28)30-5-2)14-18(26)25(22-19)16-8-6-15(3)7-9-16/h6-9,14H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMATDLKZRZABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C(=O)OCC)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a dihydropyridazine core with a piperazine ring and an ethoxycarbonyl substituent, contributing to its reactivity and biological activity. Its molecular formula is C19H22N3O5C_{19}H_{22}N_3O_5 with a molecular weight of approximately 391.39 g/mol . The compound is classified as achiral, lacking defined stereocenters or E/Z centers .

PropertyValue
Molecular FormulaC19H22N3O5
Molecular Weight391.39 g/mol
StereochemistryAchiral
ChargeNeutral

Synthesis

The synthesis of Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step reactions. A notable method includes a one-pot reaction using ethyl 5-cyano-4-methyl derivatives and nitrostyrene in the presence of piperidine, often facilitated by microwave irradiation. This method enhances reaction kinetics and yields .

The biological activity of this compound is primarily attributed to its interactions with various biological targets through modulation of enzymatic pathways or receptor activity. The nitrogen atoms in the piperazine and dihydropyridazine rings facilitate nucleophilic attacks, making them critical for drug development .

Anticancer Activity

Research indicates that derivatives of this compound may exhibit anticancer properties . For instance, studies have shown that related compounds demonstrate broad-spectrum cell inhibition against multiple human cancer cell lines with growth reductions ranging from −85.67% to −41.54% . Specific studies are still emerging to detail these mechanisms.

Case Studies

While specific case studies on Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate are sparse, related compounds have exhibited promising results:

  • Anticancer Studies : A derivative was tested against 60 human cancer cell lines, showing significant inhibition in growth.
  • Antimicrobial Screening : Compounds with similar structures were screened for antibacterial and antifungal activities, demonstrating effectiveness against several microbial strains.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogous pyridazine derivatives documented in recent literature. Key distinctions lie in substitution patterns, solubility, and inferred biological activity.

Table 1: Structural and Functional Comparison

Compound Name Substituent at Pyridazine 4-Position Key Functional Groups Inferred Properties
Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate (Target) Piperazine with ethoxycarbonyl Ethoxycarbonyl, p-tolyl, dihydropyridazine Enhanced polarity due to piperazine; potential CNS or kinase targeting
Ethyl 4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate (ZINC9761815) Ethoxy-linked phenylamino group Ethoxycarbonyl, phenylamino Reduced solubility vs. target; possible aromatic interaction-driven bioactivity
899943-47-6 (Ethyl 4-(2-(naphthalen-1-ylamino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate) Naphthalen-1-ylamino group Naphthalene, ethoxycarbonyl High lipophilicity; likely improved membrane permeability but slower metabolic clearance

Key Observations:

Structural Variations: The target compound’s piperazine-ethoxycarbonyl group introduces a rigid, polar scaffold, contrasting with the aromatic substituents (phenylamino, naphthalenyl) in analogs. This likely alters binding affinities to biological targets . The ZINC9761815 analog replaces piperazine with a phenylamino-ethoxy group, reducing polarity but retaining ester functionality. Such modifications may shift activity toward targets requiring aromatic stacking interactions . Compound 899943-47-6 incorporates a bulky naphthalene group, significantly increasing hydrophobicity. This could enhance blood-brain barrier penetration but reduce aqueous solubility .

Synthesis Pathways: The target compound’s synthesis likely follows methods analogous to those for related pyridazines, such as refluxing with ethanol and sodium acetate, as described for 6-oxo-3-substituted-phenyl derivatives .

In contrast, naphthalene-containing analogs may prioritize anticancer or antimicrobial applications due to enhanced lipophilicity .

Limitations:

  • Experimental data on solubility, bioavailability, and specific target interactions are absent in the provided evidence, necessitating further studies.
  • The role of the ethoxycarbonyl group in metabolic stability (e.g., susceptibility to esterase hydrolysis) remains speculative but warrants investigation.

Q & A

Q. What are the key synthetic steps for preparing Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate?

The synthesis typically involves:

  • Core formation : Reacting a substituted pyridazine precursor (e.g., 3,6-dichloropyridazine) with a piperazine derivative (e.g., 4-(ethoxycarbonyl)piperazine) under reflux in ethanol to introduce the piperazinyl group .
  • Functionalization : Coupling the intermediate with p-tolyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling.
  • Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol to isolate the final product .

Q. Which spectroscopic methods are critical for structural confirmation?

Essential techniques include:

  • NMR : ¹H and ¹³C NMR to verify proton environments (e.g., aromatic protons from p-tolyl, ester carbonyls) and carbon backbone .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ or [M+Na]+ peaks) .
  • IR spectroscopy : Identify functional groups like C=O (ester, piperazinone) and N-H stretches .

Q. How do solubility properties influence experimental design?

The compound’s solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited water solubility necessitate:

  • Stock solutions in DMSO for in vitro assays.
  • Use of co-solvents (e.g., ethanol, acetone) for reactions requiring homogeneous mixing .

Advanced Research Questions

Q. How can the coupling efficiency between the pyridazine core and piperazine moiety be optimized?

Strategies include:

  • Reagent selection : Use coupling agents like PyBOP or HATU to activate carboxyl groups for amide bond formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates.
  • Temperature control : Maintain 60–80°C to balance reaction speed and byproduct formation .

Q. What are common synthetic impurities, and how are they resolved?

Impurities may arise from:

  • Incomplete substitution : Unreacted starting materials (e.g., residual dichloropyridazine) detected via TLC.
  • Hydrolysis products : Ester-to-acid conversion under acidic/basic conditions, mitigated by neutral workup.
  • Purification : Flash chromatography with gradient elution (e.g., 20–50% ethyl acetate in hexane) removes most byproducts .

Q. How to design a structure-activity relationship (SAR) study for derivatives?

  • Variation points : Modify the piperazine substituents (e.g., alkyl, aryl groups), ester groups, or p-tolyl moiety.
  • Biological assays : Test derivatives for target activity (e.g., kinase inhibition, antimicrobial effects) using enzyme-linked assays or cell-based models .
  • Computational modeling : Use docking studies to predict binding interactions with target proteins .

Q. How to address contradictions in reported biological activity data?

  • Replicate studies : Ensure identical assay conditions (e.g., pH, temperature, cell lines).
  • Purity verification : Confirm compound integrity via HPLC (>98% purity) to rule out degradation artifacts.
  • Orthogonal assays : Validate results using multiple methods (e.g., fluorescence-based and radiometric assays) .

Methodological Guidance

Q. What protocols ensure safe handling and storage?

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Storage : Keep in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis .

Q. How to analyze stability under physiological conditions?

  • pH stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, then quantify degradation via HPLC .
  • Thermal stability : Heat samples to 40–60°C and monitor decomposition kinetics using TGA or DSC .

Q. What strategies improve crystallinity for X-ray diffraction studies?

  • Solvent screening : Use mixed solvents (e.g., ethanol/water) for slow evaporation.
  • Seeding : Introduce microcrystals to induce nucleation.
  • Temperature cycling : Alternate between 4°C and room temperature to grow larger crystals .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.